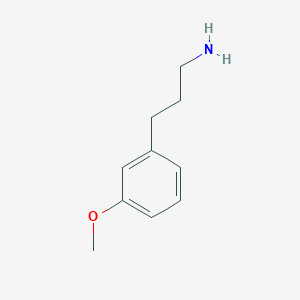

3-(3-Methoxyphenyl)propan-1-amine

Description

Historical Context of Related Amines in Chemical Research

The study of amines, particularly those with an aromatic ring like the phenethylamines, has a rich history. Phenethylamine (B48288) itself is a naturally occurring compound found in various organisms, including humans, where it functions as a central nervous system stimulant. wikipedia.org Its basic structure has served as a foundation for a vast family of psychoactive substances. wikipedia.orgacs.org

The synthesis of 2-phenylethylamine was reported as early as 1909. acs.org Over the decades, chemists like Alexander Shulgin synthesized numerous derivatives, leading to the discovery of compounds with a wide range of pharmacological activities. unodc.org This exploration of phenethylamine derivatives has been a significant driver of research in medicinal chemistry and pharmacology. unodc.org The core structure of these amines, a phenyl group attached to an ethylamine (B1201723) side chain, has been a fertile ground for modification, leading to the development of many clinically used drugs.

Significance of the Propan-1-amine Scaffold in Medicinal Chemistry

The propan-1-amine scaffold, a three-carbon chain with an amine group at one end, is a key structural motif in many biologically active molecules. solubilityofthings.com Its presence in a molecule can influence its physicochemical properties, such as solubility, and its pharmacological activity. solubilityofthings.com The primary amine group is a key functional group that can participate in various chemical reactions, making it a valuable building block in the synthesis of more complex molecules. solubilityofthings.com

In medicinal chemistry, the propan-1-amine scaffold is often incorporated into drug candidates to interact with biological targets. For instance, it can be found in compounds designed to act as antidepressants. solubilityofthings.com The flexibility of the three-carbon chain allows for optimal positioning of the amine group to bind with receptors or enzymes. The ability to modify the scaffold by adding different functional groups allows for the fine-tuning of a compound's properties to enhance its efficacy and selectivity.

The combination of the propan-1-amine scaffold with a methoxyphenyl group, as seen in 3-(3-Methoxyphenyl)propan-1-amine, creates a molecule with potential for diverse biological interactions. The methoxy (B1213986) group on the phenyl ring can influence the compound's binding affinity and selectivity towards specific molecular targets.

Overview of Current Research Landscape and Emerging Trends

Current research on compounds related to this compound is multifaceted. One area of focus is the synthesis of novel derivatives and the investigation of their potential therapeutic applications. For example, research into related compounds like (E)-3-(3-methoxyphenyl)propenoic acid has explored its anti-angiogenic activity, which is relevant to cancer research. nih.gov

The development of new synthetic methodologies is another active area of research. Efficient and sustainable methods for synthesizing compounds containing the propan-1-amine and related scaffolds are continuously being explored. For instance, studies have reported on the synthesis of related compounds using techniques like the Knoevenagel reaction under microwave irradiation and the Michael addition catalyzed by ionic organic solids. nih.govmdpi.com

Furthermore, the structural motif of this compound is found in intermediates used for the synthesis of a variety of organic compounds, including pharmaceuticals. evitachem.comchemicalbook.com The versatility of this chemical structure ensures its continued relevance in drug discovery and development. Researchers are also investigating the antibacterial properties of related structures, such as 1,3-bis(aryloxy)propan-2-amines, against various pathogens. nih.gov

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C10H15NO | evitachem.comscbt.com |

| Molecular Weight | 165.23 g/mol | evitachem.comscbt.com |

| CAS Number | 18655-52-2 | scbt.com |

Structure

3D Structure

Properties

IUPAC Name |

3-(3-methoxyphenyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-12-10-6-2-4-9(8-10)5-3-7-11/h2,4,6,8H,3,5,7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMIXSQAFEPGHMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20388690 | |

| Record name | 3-(3-methoxyphenyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20388690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18655-52-2 | |

| Record name | 3-Methoxybenzenepropanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18655-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-methoxyphenyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20388690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 3 Methoxyphenyl Propan 1 Amine

Established Synthetic Pathways for the Core Compound

Traditional organic synthesis provides several reliable methods for the preparation of 3-(3-Methoxyphenyl)propan-1-amine.

Nucleophilic Substitution Reactions in Amine Synthesis

Nucleophilic substitution is a fundamental strategy for amine synthesis. All amines possess a lone pair of electrons on the nitrogen atom, rendering them effective nucleophiles that can attack electron-deficient centers. libretexts.org In the context of synthesizing primary amines, ammonia (B1221849) or its equivalents can be used to displace a leaving group on an appropriate alkyl substrate. chemguide.co.uk However, a significant challenge in using ammonia directly is the potential for multiple alkylations, leading to the formation of secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts, resulting in a mixture of products. libretexts.orgchemguide.co.uk

A more controlled approach involves the use of reagents that can deliver an amino group in a single, selective step. While specific examples for the direct synthesis of this compound via this method are not detailed in the provided search results, the general principle involves reacting a suitable precursor, such as 3-(3-methoxyphenyl)propyl halide, with a source of ammonia. To circumvent the issue of over-alkylation, a large excess of ammonia is often employed to favor the formation of the primary amine. chemguide.co.uk

Reductive Amination Approaches

Reductive amination is a highly versatile and widely used method for the synthesis of primary, secondary, and tertiary amines from aldehydes and ketones. libretexts.orgmasterorganicchemistry.com This two-step process first involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. libretexts.orgmasterorganicchemistry.com For the synthesis of this compound, this would typically involve the reductive amination of 3-(3-methoxyphenyl)propanal.

A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective due to their ability to selectively reduce the iminium ion in the presence of the starting aldehyde. masterorganicchemistry.com Other reducing agents like sodium borohydride (B1222165) (NaBH4) can also be used. masterorganicchemistry.com The Leuckart reaction, a specific type of reductive amination, utilizes formic acid or its derivatives as both the reducing agent and the source of the amino group, typically starting from a ketone or aldehyde. mdpi.com

Table 1: Common Reducing Agents in Reductive Amination

| Reducing Agent | Abbreviation | Key Features |

| Sodium Cyanoborohydride | NaBH3CN | Selectively reduces imines over carbonyls. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride | NaBH(OAc)3 | A milder and often preferred alternative to NaBH3CN. masterorganicchemistry.com |

| Sodium Borohydride | NaBH4 | A common and cost-effective reducing agent. masterorganicchemistry.com |

| Formic Acid | HCOOH | Used in the Leuckart-Wallach reaction. mdpi.com |

Catalytic Hydrogenation Methods

Catalytic hydrogenation is another important method for the synthesis of amines, particularly from nitriles. This process involves the reduction of a nitrile using hydrogen gas in the presence of a metal catalyst. tcichemicals.com For the synthesis of this compound, the precursor would be 3-(3-methoxyphenyl)propanenitrile.

Commonly used catalysts for this transformation include palladium on carbon (Pd/C), platinum-based catalysts, and Raney nickel. tcichemicals.comnih.gov The reaction conditions, such as pressure and temperature, can be optimized to achieve high conversion and selectivity for the desired primary amine. nih.gov However, a potential side reaction is the formation of secondary and tertiary amines. researchgate.net A method has been developed for the selective hydrogenation of nitriles to primary amines using a palladium catalyst in a biphasic solvent system with acidic additives, which has been applied to the hydrogenation of 3-phenylpropionitrile. nih.gov

Enantioselective Synthesis and Chiral Resolution Strategies

The synthesis of enantiomerically pure amines is of great importance, as different enantiomers of a chiral molecule can exhibit distinct biological activities. diva-portal.org Biocatalysis has emerged as a powerful tool for the production of chiral amines with high enantioselectivity.

Enzymatic Cascade Reactions for Chiral Amine Production

Enzymatic cascade reactions, where multiple enzymatic steps are carried out in a single pot, offer an efficient and elegant approach to complex molecules like chiral amines. researchgate.netrsc.orgyoutube.com These cascades can overcome thermodynamic limitations and minimize the need for intermediate purification steps. nih.gov For instance, a cascade involving an alcohol dehydrogenase (ADH) and an amine dehydrogenase (AmDH) can convert an alcohol into a chiral amine. rsc.org The ADH first oxidizes the alcohol to a ketone, which is then reductively aminated by the AmDH to yield the chiral amine. rsc.org Immobilization of the enzymes can enhance their stability and reusability. rsc.org

Biocatalytic Approaches with Transaminases for Enantiopure Amines

Transaminases (TAs), also known as aminotransferases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a ketone or aldehyde acceptor. diva-portal.orgresearchgate.net This makes them highly valuable for the asymmetric synthesis of chiral amines from prochiral ketones. diva-portal.orgrsc.org

The application of transaminases for the synthesis of enantiopure amines has been extensively studied. nih.govrsc.org Both (R)- and (S)-selective transaminases are available, allowing for the production of either enantiomer of a target amine. nih.gov For example, immobilized whole-cell biocatalysts with (R)-transaminase activity have been successfully used to synthesize (R)-1-phenylpropan-2-amine derivatives with high conversion and excellent enantiomeric excess (>99% ee). rsc.org Kinetic resolution, where one enantiomer of a racemic amine is selectively consumed by the enzyme, is another strategy to obtain enantiopure amines. rsc.orguni-greifswald.de

Protein engineering and directed evolution have played a crucial role in expanding the substrate scope and improving the catalytic efficiency of transaminases, enabling the synthesis of a wide range of chiral amines for pharmaceutical applications. nih.govgoogle.com

Table 2: Enzymes in Enantioselective Amine Synthesis

| Enzyme Class | Function | Key Advantages |

| Transaminases (TAs) | Catalyze the transfer of an amino group from a donor to a ketone/aldehyde. diva-portal.orgresearchgate.net | High stereoselectivity, broad substrate scope through engineering. nih.govrsc.org |

| Amine Dehydrogenases (AmDHs) | Catalyze the reductive amination of ketones/aldehydes using ammonia. nih.gov | Direct synthesis of amines from carbonyls. nih.gov |

| Alcohol Dehydrogenases (ADHs) | Used in cascade reactions to generate ketone intermediates from alcohols. rsc.org | Enables the use of alcohols as starting materials for amine synthesis. rsc.org |

Stereochemical Control during Synthetic Procedures

Achieving stereochemical control is paramount when synthesizing chiral amines for pharmaceutical applications, as different enantiomers often exhibit distinct pharmacological activities. For derivatives of this compound, particularly those with a chiral center at the benzylic position, several enantioselective synthetic strategies have been developed. These methods are prominently featured in the synthesis of calcimimetic agents like Cinacalcet, which shares a structurally related core.

One effective strategy involves the use of chiral auxiliaries, such as (R)-tert-butanesulfinamide. beilstein-journals.org This method relies on the condensation of the chiral auxiliary with a ketone precursor to form a diastereomeric sulfinamide. Subsequent reduction of the imine and removal of the auxiliary yields the desired chiral amine with high enantiomeric excess. For example, in a synthesis analogous to that of Cinacalcet, a key intermediate could be formed by reacting 1-(naphthalen-1-yl)ethanone with (R)-tert-butanesulfinamide, followed by diastereoselective reduction and hydrolysis. beilstein-journals.org

Another powerful technique for establishing stereocenters is the asymmetric reduction of a ketone. The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst, is a well-established method for the enantioselective reduction of prochiral ketones to secondary alcohols. niscpr.res.in This alcohol can then be converted to the corresponding amine with retention of stereochemistry.

Reductive amination is also a key reaction for producing chiral amines. niscpr.res.in This process involves the condensation of a ketone or aldehyde with an amine to form an imine or enamine, which is then reduced in situ. The stereoselectivity can be controlled by using a chiral amine or a chiral reducing agent. For instance, the reductive amination between 3-[3-(trifluoromethyl)phenyl]propanal and the chiral amine (R)-1-(naphthalen-1-yl)ethanamine is a crucial step in an efficient synthesis of Cinacalcet. niscpr.res.in

| Method | Description | Key Reagents | Application Example |

| Chiral Auxiliary | Condensation with a chiral auxiliary to form diastereomers, followed by separation and removal of the auxiliary. | (R)-tert-butanesulfinamide | Asymmetric synthesis of Cinacalcet intermediates. beilstein-journals.org |

| CBS Reduction | Enantioselective reduction of a prochiral ketone to a chiral alcohol using a chiral catalyst. | Chiral oxazaborolidine catalyst, Borane | Synthesis of chiral alcohol precursors for amines. niscpr.res.in |

| Reductive Amination | Condensation of a carbonyl compound with a chiral amine followed by in-situ reduction. | Chiral amine, Sodium triacetoxyborohydride | Coupling of aldehyde and amine fragments to form Cinacalcet. niscpr.res.in |

Derivatization and Analog Synthesis for Targeted Research

This compound serves as a versatile scaffold for generating libraries of compounds for targeted research through various derivatization strategies. Modifications can be introduced at the primary amine, on the aromatic ring, or through the synthesis of specific analogs like halogenated derivatives and calcimimetics.

Functionalization at the Amine Moiety

The primary amine of this compound is a key site for functionalization. As a nucleophile, it readily participates in a variety of reactions to form a diverse set of derivatives. mnstate.edumsu.edu

Standard amine reactions include:

Alkylation: Reaction with alkyl halides to produce secondary and tertiary amines. Polyalkylation can be an issue, but can be controlled by using a large excess of the starting amine. msu.edu

Acylation: Reaction with acyl chlorides or acid anhydrides to form stable amides. This is a common strategy in drug design to modify a compound's properties. mnstate.edu

Reductive Amination: Reaction with aldehydes or ketones to form secondary or tertiary amines, a process widely used in the synthesis of complex drug molecules. niscpr.res.inmnstate.edu

More advanced techniques focus on the C-H functionalization of the carbon alpha to the amine group. chemrxiv.orgrsc.orgnih.gov Inspired by enzymatic processes, quinone-mediated platforms can generate reactive ketimine intermediates in situ from primary amines. chemrxiv.orgnih.gov These intermediates can then react with a range of carbon-centered nucleophiles (e.g., organometallic reagents) or electrophiles (via photoredox catalysis) to create α-substituted primary amines, enabling the construction of complex molecular architectures from simple amine precursors. rsc.orgnih.gov

Aromatic Substitutions and Ring Functionalization

The methoxy-substituted phenyl ring of the molecule is amenable to electrophilic aromatic substitution (EAS), allowing for the introduction of various functional groups. libretexts.orgyoutube.commasterorganicchemistry.commasterorganicchemistry.com The existing methoxy (B1213986) group is an activating, ortho-, para-directing group. libretexts.orglibretexts.org This means it increases the nucleophilicity of the benzene (B151609) ring and directs incoming electrophiles primarily to the positions ortho and para to itself (carbons 2, 4, and 6).

Common EAS reactions applicable to this scaffold include:

Halogenation: Introduction of chlorine, bromine, or iodine using reagents like Cl₂, Br₂, or I₂ with a Lewis acid catalyst. masterorganicchemistry.com

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. The nitro group can be subsequently reduced to an amino group. masterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. youtube.com

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups using an alkyl halide or acyl halide with a Lewis acid catalyst. masterorganicchemistry.com

The directing effects of the substituents must be considered. The propylamino group is also an ortho-, para-director, but it is less activating than the methoxy group. Therefore, the methoxy group will primarily control the position of the new substituent.

Synthesis of Halogenated Derivatives

The synthesis of halogenated derivatives of this compound is of significant interest for modulating the electronic and lipophilic properties of the molecule, which can impact its biological activity. These derivatives are typically prepared via electrophilic aromatic substitution on the methoxy-phenyl ring, as described previously.

For example, to synthesize a chloro-substituted analog, the parent molecule could be treated with chlorine (Cl₂) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). masterorganicchemistry.com The strong ortho-, para-directing effect of the methoxy group would likely lead to a mixture of products, with substitution occurring at the 2-, 4-, and 6-positions relative to the methoxy group. Separation of these isomers would be necessary to isolate the desired compound. A similar strategy would apply for bromination using Br₂ and FeBr₃. youtube.com

Development of Calcimimetic Agent Analogs

This compound is a key structural component of potent calcimimetic agents. Calcimimetics are allosteric modulators of the calcium-sensing receptor (CaSR) and are used to treat hyperparathyroidism. doi.orgsigmaaldrich.com The compound R-568, N-(3-[2-chlorophenyl]propyl)-(R)-alpha-methyl-3-methoxybenzylamine, is a well-studied calcimimetic that highlights the importance of this chemical scaffold. doi.orgnih.govnih.gov

The development of analogs involves modifying the core structure of this compound to optimize potency and pharmacokinetic properties. Key synthetic transformations in creating these analogs include the N-alkylation of a chiral amine, such as (R)-1-(3-methoxyphenyl)ethanamine, with a substituted propyl halide. For instance, the synthesis of R-568 involves coupling the chiral (R)-1-(3-methoxyphenyl)ethylamine moiety with a 3-(2-chlorophenyl)propyl group. doi.org Research in this area explores variations in the substitution pattern on both aromatic rings and the length and nature of the linker chain to enhance the allosteric modulation of the CaSR. doi.orgsigmaaldrich.com

| Calcimimetic | Structure | Relevance |

| Cinacalcet | (R)-N-(1-(naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine | An approved drug that demonstrates the therapeutic potential of this class of phenylpropylamine derivatives. niscpr.res.inchemicalbook.com |

| R-568 | N-(3-[2-chlorophenyl]propyl)-(R)-1-(3-methoxyphenyl)ethylamine | A potent calcimimetic that directly incorporates the methoxyphenyl-ethylamine scaffold, serving as a key model for analog design. doi.orgnih.govnih.gov |

Application in Peptoid Library Generation

Peptoids, or oligo-N-substituted glycines, are a class of peptidomimetics that are resistant to proteolysis and have wide applications in drug discovery and materials science. nih.govosti.gov The synthesis of peptoids is often achieved using a solid-phase "submonomer" method, which relies on a two-step iterative cycle. nih.govnih.gov This method is particularly powerful because it allows for the incorporation of a vast diversity of side chains by using a wide array of commercially available primary amines. nih.govacs.org

In this synthetic scheme, this compound can serve as a primary amine "submonomer". nih.govnih.gov The synthesis proceeds on a solid support resin. First, the resin-bound amine is acylated with bromoacetic acid. In the second step, a primary amine, such as this compound, is added. It acts as a nucleophile, displacing the bromide to form the N-substituted glycine (B1666218) monomer. nih.govosti.gov This cycle is repeated with different primary amines to build a sequence-defined peptoid polymer. This approach allows for the precise placement of the 3-(3-methoxyphenyl)propyl side chain within a larger oligomer, enabling the creation of large, diverse libraries for screening and functional studies. nih.govnih.gov

Chemical Reactivity and Transformation Mechanisms

The reactivity of this compound is dictated by the interplay of its two main functional groups: the basic primary amine and the electron-rich methoxy-substituted aromatic ring.

Acid-Base Reactivity Profiles

The primary amine group in this compound confers basic properties upon the molecule. The lone pair of electrons on the nitrogen atom can readily accept a proton from an acid, forming the corresponding ammonium salt. The basicity of this amine is influenced by the electronic effects of the substituents on the benzene ring.

The methoxy group (-OCH3) on the phenyl ring, being an electron-donating group through resonance, can slightly increase the electron density on the ring. However, its effect on the basicity of the distal primary amine is likely to be modest due to the insulating propyl chain. The primary amine will readily react with a variety of acids to form the corresponding hydrochloride, sulfate, or other salts.

Table 1: Predicted pKa Values of Related Amines

| Compound | Predicted pKa |

| 3-Methoxypropylamine (B165612) | 9.73 chemicalbook.comjnfuturechemical.comguidechem.comchemicalbook.com |

| 3-Phenylpropan-1-amine | ~10.3 (Estimated) |

Note: The pKa value for 3-phenylpropan-1-amine is an estimation based on typical values for primary alkylamines.

Aromatic Electrophilic Substitution Processes

The benzene ring in this compound is activated towards electrophilic aromatic substitution due to the presence of the methoxy group. The methoxy group is a strong activating group and an ortho-, para-director. This is because the oxygen atom can donate a lone pair of electrons to the aromatic ring through resonance, increasing the electron density at the ortho and para positions. msu.edu

The 3-propylamine substituent, being an alkyl group, is also an activating group and an ortho-, para-director, though its activating effect is weaker than that of the methoxy group. When two activating groups are present on a benzene ring, the position of electrophilic attack is determined by the more powerful activating group. In this case, the methoxy group will direct the incoming electrophile primarily to the positions ortho and para to it.

Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation will predominantly yield products where the new substituent is located at the 2-, 4-, or 6-positions relative to the methoxy group. The steric hindrance from the propylamino side chain might influence the ratio of ortho to para products.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Activating/Deactivating | Directing Effect |

| -OCH3 (Methoxy) | Strongly Activating | Ortho, Para |

| -CH2CH2CH2NH2 (Propylamine) | Weakly Activating | Ortho, Para |

Oxidation and Reduction Transformations

Oxidation:

The primary amine group of this compound is susceptible to oxidation. The outcome of the oxidation reaction depends on the oxidizing agent and the reaction conditions. With a strong oxidizing agent like potassium permanganate (B83412) (KMnO4), primary amines can be oxidized. The reaction of a primary amine (RCH2NH2) with KMnO4 can lead to the formation of an aldimine (RCH=NH), which can then be hydrolyzed to an aldehyde (RCHO) and ammonia. quora.com Further oxidation of the aldehyde to a carboxylic acid is also possible under vigorous conditions. libretexts.org

In the case of this compound, oxidation with KMnO4 would likely yield 3-(3-methoxyphenyl)propanal or, upon further oxidation, 3-(3-methoxyphenyl)propanoic acid. The oxidation of benzylamine (B48309) with permanganate has been shown to proceed via the neutral amine molecule. ubc.ca

Reduction:

The aromatic ring of this compound can be reduced under specific conditions. The Birch reduction, which employs a dissolving metal like sodium or lithium in liquid ammonia with an alcohol as a proton source, is a common method for the partial reduction of aromatic rings. wikipedia.orgmasterorganicchemistry.comnrochemistry.com

For anisole (B1667542) and its derivatives, which are electron-rich aromatic ethers, the Birch reduction typically results in the formation of a 1,4-cyclohexadiene (B1204751) derivative. ic.ac.ukrsc.org In the case of this compound, the reduction would likely occur on the aromatic ring, yielding 3-(3-methoxycyclohexa-1,4-dien-1-yl)propan-1-amine. The methoxy group directs the reduction to the 2,5-positions of the ring.

Table 3: Summary of Potential Oxidation and Reduction Products

| Starting Material | Reagent/Condition | Major Product(s) |

| This compound | KMnO4 | 3-(3-Methoxyphenyl)propanal, 3-(3-Methoxyphenyl)propanoic acid |

| This compound | Na/NH3, EtOH | 3-(3-Methoxycyclohexa-1,4-dien-1-yl)propan-1-amine |

Biological and Pharmacological Investigations of 3 3 Methoxyphenyl Propan 1 Amine and Its Analogs

Neuropharmacological Research and Neurotransmitter Modulation

The structural characteristics of 3-(3-Methoxyphenyl)propan-1-amine have prompted investigations into its interactions with key neurotransmitter systems in the brain, particularly the serotonin (B10506) and dopamine (B1211576) pathways.

Studies on Serotonin Pathway Interactions

Research into ring-opened analogs of serotonin has provided insights into the structure-activity relationships for binding to serotonin receptors. nih.gov A study involving 3-(2-amino-5-hydroxy-phenyl)-3-oxo-propanamine, a serotonin analog, demonstrated that reduction of the carbonyl group led to a significant decrease in affinity for the serotonin D receptor. nih.gov However, the removal of the phenolic hydroxyl group in these analogs resulted in an increase in relative intrinsic activity. nih.gov These findings suggest that the conformation of the side chain is a critical determinant of activity at serotonin receptors. nih.gov

Further research has explored analogs of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190) to improve selectivity. nih.gov By replacing the phthalimide (B116566) group with various alkyl amides, researchers were able to enhance both affinity and selectivity for the 5-HT1A receptor. nih.gov Notably, the compound 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine exhibited high affinity for 5-HT1A sites with a 160-fold selectivity over α1-adrenergic receptors. nih.gov The modulation of 5-HT1A receptor binding by endogenous serotonin has also been demonstrated, indicating that the binding of ligands can be influenced by local neurotransmitter concentrations. nih.gov The serotonin receptors, a diverse family of G protein-coupled receptors and ligand-gated ion channels, are known to influence a wide array of neurological processes, including mood, anxiety, and cognition. wikipedia.org

Investigations of Dopamine System Modulation

The dopamine system is another primary target for neuropharmacological research. The major extracellular metabolite of dopamine, 3-methoxytyramine, has been shown to be a neuromodulator in its own right, capable of inducing behavioral effects independently of dopamine. plos.org This activity is partially mediated by the trace amine-associated receptor 1 (TAAR1). plos.org

Studies on analogs have also shed light on dopamine receptor interactions. For instance, novel 3-alpha-(diphenylmethoxy)tropane analogs have been identified as potent dopamine uptake inhibitors. nih.gov Furthermore, the synthesis of 3-substituted 1-(aminomethyl)-3,4-dihydro-5,6-dihydroxy-1H-2-benzopyrans has yielded compounds with high potency and selectivity for the D1 dopamine receptor. nih.gov These analogs demonstrated a marked enhancement of dopaminergic activity compared to unsubstituted compounds. nih.gov Research using PET scans with the D3-preferring ligand [11C]-(+)-propyl-hexahydro-naphtho-oxazin has suggested that the dopamine D3 receptor may be upregulated in the brains of methamphetamine users. nih.gov The modulation of catecholamine absorbing proteins by various dopaminergic agents further highlights the complex regulation of the dopamine system. nih.gov

General Neuropharmacological Applications

The broader neuropharmacological potential of compounds related to this compound is being explored. Substituted phenoxyethylamine derivatives have been identified as modulators of cortical and basal ganglia dopaminergic and N-methyl-D-aspartate (NMDA) receptor-mediated glutamatergic neurotransmission. google.com These compounds are being investigated for their potential in treating a range of neurological and psychiatric conditions. google.com The interaction between norepinephrine (B1679862) and dopamine systems in the prefrontal cortex is crucial for cognitive functions, and modulating these catecholamine pathways is a key strategy for treating related disorders. nih.gov

Antimicrobial and Antitubercular Activity Studies

Beyond its neuropharmacological profile, derivatives and analogs of this compound have been evaluated for their potential to combat microbial infections.

Evaluation of Antibacterial Properties

A number of studies have demonstrated the antibacterial potential of analogs. For example, the oxalates and hydrochlorides of secondary propanarylamines, derived from the condensation of 3-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-propanamine with aldehydes and ketones, have shown high antibacterial activity. researchgate.net Similarly, synthetic 1,3-bis(aryloxy)propan-2-amines have exhibited activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with minimal inhibitory concentrations (MIC) in the low microgram per milliliter range. nih.gov

Benzofuran (B130515) derivatives have also been synthesized and screened for their antibacterial properties. nih.govxjtlu.edu.cn Certain compounds with a hydroxyl group at the C-6 position showed excellent activity against a panel of bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. nih.gov The substitutions at the C-3 and C-6 positions of the benzofuran ring were found to significantly influence the antibacterial activity and strain specificity. nih.govxjtlu.edu.cn Additionally, 3-amino-substituted analogues of fusidic acid have been synthesized and shown to possess membrane-active antibacterial properties. nih.gov

| Compound/Analog Class | Bacterial Strain(s) | Key Findings | Reference |

|---|---|---|---|

| Secondary propanarylamine oxalates and hydrochlorides | Not specified | Possess high antibacterial activity. | researchgate.net |

| 1,3-bis(aryloxy)propan-2-amines | Gram-positive bacteria (e.g., S. aureus, MRSA, S. pyogenes) | MIC values in the range of 2.5–10 μg/ml. | nih.gov |

| 6-hydroxy-substituted benzofuran derivatives | E. coli, S. aureus, MRSA, B. subtilis, P. aeruginosa | Excellent antibacterial activities with MIC80 values of 0.78-12.5 ug/mL. | nih.gov |

| 3-Amino-substituted fusidic acid analogues | S. aureus (MRSA), E. coli, A. baumannii, P. aeruginosa | Pyrazinecarboxamide-substituted analogues exhibit high activity against MRSA (MIC ≤ 0.25 μg/mL). | nih.gov |

Research on Antifungal Efficacy

The investigation of analogs has also extended to their potential as antifungal agents. Spermine and spermidine (B129725) derivatives of fusidic acid have demonstrated not only antibacterial activity against Gram-negative bacteria but also a high fungicidal effect against Candida albicans and Cryptococcus neoformans. nih.gov These compounds appear to exert their effect through membrane activity, including the formation of ion-permeable pores in the lipid bilayers of fungal cells. nih.gov

Furthermore, a series of novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have been synthesized and evaluated for their antimicrobial activity. nih.gov These compounds showed structure-dependent activity against drug-resistant Candida species, including Candida auris, with minimum inhibitory concentrations ranging from 0.5 to 64 µg/mL. nih.gov Hydrazones containing heterocyclic substituents were identified as having the most potent and broad-spectrum antimicrobial activity. nih.gov

| Compound/Analog Class | Fungal Strain(s) | Key Findings | Reference |

|---|---|---|---|

| Spermine and spermidine derivatives of fusidic acid | Candida albicans, Cryptococcus neoformans | Exhibit high fungicidal effect through membrane disruption. | nih.gov |

| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | Drug-resistant Candida species, Candida auris | MIC values ranging from 0.5 to 64 µg/mL. | nih.gov |

| Hydrazone derivatives with heterocyclic substituents | Not specified | Showed the most potent and broad-spectrum antimicrobial activity. | nih.gov |

Anticancer Potentials and Cytotoxic Effects

Analogs of this compound have been synthesized and evaluated for their anticancer activity, demonstrating notable cytotoxic effects against various malignant cell lines. A study involving novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide tested their efficacy against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines using the MTT assay. mdpi.comnih.gov

The results indicated that the compounds were generally more cytotoxic to the U-87 glioblastoma cells than to the MDA-MB-231 breast cancer cells. mdpi.comnih.gov One of the most active compounds identified was 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone, which showed significant activity against the U-87 cell line. nih.govepa.gov The parent compound of this series, 3-((4-methoxyphenyl)amino)propanehydrazide, and its derivatives, showed varied levels of cytotoxicity, highlighting the influence of different chemical moieties on the anticancer potential. mdpi.com

Table 1: In Vitro Cytotoxicity of Selected 3-[(4-Methoxyphenyl)amino]propanehydrazide Analogs

| Compound Name | Target Cell Line | Cytotoxic Effect | Reference |

|---|---|---|---|

| 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone | Glioblastoma U-87 | Identified as the most active against this cell line. | nih.govepa.gov |

| Various 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives | Glioblastoma U-87 | Generally more cytotoxic than against MDA-MB-231. | mdpi.comnih.gov |

| Various 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives | Triple-negative breast cancer MDA-MB-231 | Less sensitive compared to U-87. | mdpi.comnih.gov |

The precise molecular mechanisms through which this compound and its analogs exert their anticancer effects are a subject of ongoing investigation. However, understanding the fundamental pathways of cancer progression provides a framework for postulating their mode of action. Genetic mutations that alter key proteins in signaling pathways, such as Ras and p53, are fundamental to most malignant transformations. nih.govresearchgate.net The Ras proteins regulate critical cellular functions including proliferation and apoptosis, while the p53 protein acts as a "genome guardian" to suppress cell proliferation. nih.govresearchgate.net

Anticancer agents often function by interfering with these dysregulated pathways. For example, some drugs may induce apoptosis (programmed cell death) or cause cell cycle arrest, preventing cancer cells from multiplying. nih.gov The cytotoxic effects observed in analogs of this compound against cancer cell lines suggest that they may trigger such mechanisms. mdpi.comnih.gov Modern drug discovery often employs methods like functional identification of target by expression proteomics (FITExP) to decipher the specific proteins and pathways a compound affects. ki.se Future research using these techniques could elucidate whether these compounds act by modulating key regulators like p53, interfering with Ras signaling, or inhibiting other targets crucial for cancer cell survival and proliferation.

Preclinical studies provide crucial insights into the therapeutic potential of new compounds before clinical trials. An analog of this compound, (E)-3-(3-methoxyphenyl)propenoic acid (3MPCA), has been investigated for its anti-angiogenic activity, a key mechanism in cancer therapy that involves inhibiting the formation of new blood vessels that tumors need to grow. nih.gov

This research utilized the chorioallantois membrane of embryonated chicken eggs, a common in vivo model for studying angiogenesis. The study found that 3MPCA significantly decreased the growth of endothelial cells in the neovascular capillaries, with inhibition ranging from 41.7% to 83%. nih.gov This demonstrates a potent anti-angiogenic effect, suggesting that this class of compounds could be valuable in cancer chemo-preventive strategies by cutting off the tumor's blood supply. nih.gov Such preclinical findings are essential for validating the potential of these compounds for further development in oncological therapy.

Enzyme Inhibition and Receptor Modulation

Beta-secretase 1 (BACE1) is an aspartic protease that plays a critical role in the pathogenesis of Alzheimer's disease. It performs the initial cleavage of the amyloid precursor protein (APP), the first step in the pathway that produces amyloid-β (Aβ) peptides. nih.govnih.gov The accumulation of these peptides in the brain is a hallmark of Alzheimer's disease. Consequently, BACE1 has emerged as a major therapeutic target for the development of inhibitor drugs to slow the progression of the disease. nih.govnih.gov

The search for effective BACE1 inhibitors is an active area of medicinal chemistry. The goal is to design molecules that can selectively block the active site of the BACE1 enzyme, thereby preventing the production of Aβ. nih.govnih.gov While a wide variety of BACE1 inhibitors have been developed, from peptidomimetics to non-peptidic small molecules, specific research detailing the BACE1 inhibitory activity of this compound or its direct analogs is not prominently featured in the available literature. nih.gov However, the general structural features of aromatic amines are explored in various inhibitor designs, indicating that this chemical class remains relevant in the broad search for new central nervous system-active compounds. Future screening programs could assess the potential of this compound and related structures for BACE1 modulation.

Kinase Inhibitor Development

Research into the biological activities of analogs of this compound has identified potential applications in kinase inhibition. Kinases are crucial enzymes that regulate a vast number of cellular processes, and their dysregulation is implicated in diseases like cancer.

An analog, (E)-3-(3-methoxyphenyl)-1-(2-pyrrolyl)-2-propenone (MPP), has been investigated for its inhibitory effects on specific kinases. selleckchem.com This compound was found to block the activation of Src and Syk, two important non-receptor tyrosine kinases involved in cellular signaling pathways. selleckchem.com The study demonstrated that MPP could suppress the autophosphorylation of overexpressed Src and Syk in HEK293 cells, indicating a direct inhibitory interaction. selleckchem.com This inhibition of Src and Syk is a key part of the compound's broader anti-inflammatory mechanism, as these kinases are upstream activators of the NF-κB signaling cascade. selleckchem.com

While direct studies on this compound as a kinase inhibitor are not prominent, the activity of its propenone analog highlights a potential avenue for the development of novel kinase inhibitors based on the 3-methoxyphenyl (B12655295) structural motif. Other research efforts have focused on different scaffolds, such as 3-aminopyrazole-based molecules and 3-aminopyrazolopyridinones, to develop selective kinase inhibitors. apexbt.comnih.gov

Calcium-Sensing Receptor (CaSR) Modulation

The Calcium-Sensing Receptor (CaSR) is a G-protein coupled receptor that plays a vital role in maintaining calcium homeostasis. nih.govwikipedia.orgnih.gov It is a therapeutic target for disorders involving elevated parathyroid hormone (PTH) levels. nih.govnih.gov Allosteric modulators can either enhance (positive allosteric modulators, PAMs, or calcimimetics) or inhibit (negative allosteric modulators, NAMs, or calcilytics) the receptor's sensitivity to calcium. nih.govu-strasbg.frnih.gov

An analog of this compound has been identified as a CaSR modulator. The compound, (R)-N-(3-methoxy-α-phenylethyl)-3-(2-chlorophenyl)-1-propylamine (NPS R-568), is a phenylalkylamine that acts as a positive allosteric modulator of the CaSR. nih.govu-strasbg.fr As a Type II calcimimetic, NPS R-568 binds to an allosteric site within the transmembrane domain of the receptor, distinct from the site for the primary ligand, calcium. nih.govu-strasbg.fr This binding amplifies the receptor's sensitivity to extracellular calcium, leading to a reduction in PTH secretion. nih.gov

The interaction of phenylalkylamines like NPS R-568 is believed to involve specific residues within the transmembrane cavity of the receptor. u-strasbg.fr The development of such compounds demonstrates that the 3-methoxyphenyl moiety can be incorporated into structures designed to modulate the activity of the CaSR.

General Enzyme Interaction Studies

Analogs of this compound have been studied for their interactions with a variety of enzymes beyond kinases. These studies reveal how structural modifications to the propanamine backbone can lead to specific biological activities.

An in silico study investigated the molecular interactions of a related aldehyde, 3-(3-methoxyphenyl)propanal, with several enzymes. u-strasbg.fr The research suggested potential binding interactions with antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx), as well as the enzyme tyrosinase. u-strasbg.fr

A propenone analog, (E)-3-(3-methoxyphenyl)-1-(2-pyrrolyl)-2-propenone (MPP), was shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. selleckchem.com This inhibition was achieved by targeting the upstream kinases Src and Syk, thereby preventing the subsequent activation of Akt and the degradation of IκBα, which ultimately blocks NF-κB's transcriptional activity. selleckchem.com

Furthermore, conjugates of non-steroidal anti-inflammatory drugs (NSAIDs) with 3,4,5-trimethoxybenzyl alcohol, a compound with a related methoxy-substituted phenyl ring, have been shown to inhibit cyclooxygenase (COX) and lipoxygenase enzymes more potently than the parent NSAIDs. medrxiv.org

Use the search bar to filter results.

| Compound/Analog | Target Enzyme(s) | Observed Effect | Reference |

|---|---|---|---|

| 3-(3-Methoxyphenyl)propanal | Superoxide Dismutase (SOD), Glutathione Peroxidase (GPx), Tyrosinase | Binding interaction observed in silico | u-strasbg.fr |

| (E)-3-(3-methoxyphenyl)-1-(2-pyrrolyl)-2-propenone (MPP) | Src, Syk, NF-κB | Inhibition of enzyme activation/signaling pathway | selleckchem.com |

| NSAID-3,4,5-trimethoxybenzyl alcohol conjugates | Cyclooxygenase (COX-1, COX-2), Lipoxygenase | Enhanced inhibition compared to parent NSAID | medrxiv.org |

Other Biological Activities under Investigation

Potential Antioxidant Properties

The potential for compounds containing the 3-methoxyphenyl group to exert antioxidant effects has been explored through various analogs. Antioxidant activity is often associated with the ability to neutralize free radicals or interact with oxidative enzymes.

An in silico molecular docking study on 3-(3-methoxyphenyl)propanal, an aldehyde analog, showed potential interactions with key antioxidant enzymes, including superoxide dismutase (SOD) and glutathione peroxidase (GPx). u-strasbg.fr This suggests a possible mechanism by which such compounds could contribute to antioxidant defenses.

Another relevant analog, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), a gut microbiota metabolite of dietary polyphenols, has been investigated for its effects on oxidative stress. In one study, administration of HMPA did not result in significant changes in the levels of malondialdehyde (MDA), a marker of lipid peroxidation, in the soleus and gastrocnemius muscles of mice. However, related compounds known as chalcones (1,3-diaryl-2-propen-1-ones) have been widely studied for their antioxidant activities, providing a broader context for the antioxidant potential of this structural class.

Anti-inflammatory and Analgesic Effects

Several analogs of this compound have demonstrated notable anti-inflammatory and, to a lesser extent, analgesic properties in preclinical studies.

The propenone analog, (E)-3-(3-methoxyphenyl)-1-(2-pyrrolyl)-2-propenone (MPP), was found to suppress inflammatory responses in lipopolysaccharide (LPS)-stimulated macrophage-like cells. selleckchem.com It effectively reduced the production of nitric oxide (NO) and suppressed the mRNA levels of inflammatory genes, including inducible NO synthase (iNOS) and tumor necrosis factor (TNF)-α. selleckchem.com The mechanism for this activity was traced to the inhibition of the NF-κB signaling pathway. selleckchem.com

In a different approach, the anti-inflammatory activity of common NSAIDs was enhanced by conjugating them with 3,4,5-trimethoxybenzyl alcohol. medrxiv.org These novel derivatives proved to be more potent anti-inflammatory agents than the parent drugs in a carrageenan-induced rat paw edema model. medrxiv.org Additionally, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) has been identified as an anti-inflammatory mediator.

Regarding analgesic effects, a study on 3-methoxybenzamide, a structurally related compound, showed that it produces a dose-related elevation of the pain threshold in rats. However, this analgesic action did not appear to involve opiate or dopamine receptors, suggesting a different mechanism of action from some other analgesic agents.

Use the search bar to filter results.

| Compound/Analog | Investigated Activity | Key Research Finding | Reference |

|---|---|---|---|

| (E)-3-(3-methoxyphenyl)-1-(2-pyrrolyl)-2-propenone (MPP) | Anti-inflammatory | Suppressed NO, iNOS, and TNF-α production in macrophages via NF-κB inhibition. | selleckchem.com |

| NSAID-3,4,5-trimethoxybenzyl alcohol conjugates | Anti-inflammatory | Showed more potent reduction of edema in vivo than parent NSAIDs. | medrxiv.org |

| 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) | Anti-inflammatory | Identified as an anti-inflammatory mediator. | |

| 3-Methoxybenzamide | Analgesic | Elevated pain threshold in rats through a non-opioid, non-dopaminergic mechanism. |

Mechanistic and Molecular Studies on 3 3 Methoxyphenyl Propan 1 Amine

Molecular Target Identification and Characterization

There is a conspicuous absence of published research specifically identifying and characterizing the molecular targets of 3-(3-Methoxyphenyl)propan-1-amine. While the structure of the compound, featuring a methoxyphenyl group and a propanamine side chain, suggests potential interactions with various biological targets, such as G-protein coupled receptors (GPCRs) or monoamine transporters, no definitive studies have confirmed these interactions. The lack of such fundamental research hinders a deeper understanding of its potential pharmacological or toxicological effects.

Receptor Binding and Activation Mechanisms

Similarly, data on the receptor binding profile and activation mechanisms of this compound are not available in the current scientific literature. Without studies investigating its affinity for specific receptors, it is impossible to determine its potential as an agonist, antagonist, or allosteric modulator at any given receptor.

Elucidation of Signal Transduction Pathways

The downstream cellular signaling pathways activated or modulated by this compound remain unelucidated due to the lack of primary research in this area. While studies on structurally related compounds, such as 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), a gut microbiota metabolite of dietary flavonoids, have shown that its sulfated and glucuronidated conjugates can promote nitric oxide (NO) production in human umbilical vein endothelial cells (HUVECs) by increasing intracellular Ca2+ concentration via the IP3R of the endoplasmic reticulum, it is crucial to note that these findings are not directly applicable to this compound. nih.gov The structural differences between these compounds could lead to significantly different biological activities and signaling cascades.

Metabolic Fate and Toxicokinetic Research

Detailed toxicokinetic research and a comprehensive understanding of the metabolic fate of this compound are not documented in publicly accessible scientific literature. However, general principles of xenobiotic metabolism can provide a hypothetical framework for its biotransformation.

Phase I Metabolic Pathways (e.g., O-dealkylation, hydroxylation)

Phase I metabolism typically involves the introduction or unmasking of functional groups to increase the polarity of a compound. For this compound, potential Phase I metabolic pathways could include:

O-dealkylation: The methoxy (B1213986) group on the phenyl ring is a likely site for O-dealkylation, which would result in the formation of a hydroxyl group, producing 3-(3-hydroxyphenyl)propan-1-amine.

Hydroxylation: The aromatic ring or the aliphatic side chain could undergo hydroxylation.

N-oxidation: The primary amine group could be oxidized.

Deamination: The primary amine could be removed, leading to the formation of a ketone or alcohol.

Phase II Metabolic Pathways (e.g., glucuronidation)

Following Phase I metabolism, the resulting metabolites, as well as the parent compound if it possesses a suitable functional group, can undergo Phase II conjugation reactions. These reactions further increase water solubility and facilitate excretion. For this compound and its potential Phase I metabolites, likely Phase II pathways would involve:

Glucuronidation: The hydroxyl group formed during O-dealkylation or hydroxylation, or the primary amine itself, could be conjugated with glucuronic acid. A study on the related compound HMPA demonstrated that it is metabolized into sulfated and glucuronidated conjugates. nih.gov

Sulfation: Similar to glucuronidation, hydroxyl groups can be sulfated. The aforementioned study on HMPA also identified sulfated conjugates as major metabolites. nih.gov

Cytochrome P450 (CYP) Isozyme Contributions to Metabolism

The specific cytochrome P450 (CYP) isozymes involved in the metabolism of this compound have not been identified in published studies. Generally, a wide range of CYP enzymes, including those from the CYP1, CYP2, and CYP3 families, are responsible for the metabolism of xenobiotics. Without experimental data, it is not possible to pinpoint which specific isozymes might be responsible for the potential Phase I metabolic reactions of this compound.

Table of Compound Properties

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 18655-52-2 | N/A |

| Molecular Formula | C10H15NO | N/A |

| Molecular Weight | 165.23 g/mol | N/A |

Plasma Protein Binding Investigations

The binding of a compound to plasma proteins is a critical determinant of its pharmacokinetic profile, influencing its distribution, metabolism, and excretion. This binding primarily involves albumin and α1-acid glycoprotein, and it governs the concentration of the free, unbound drug in circulation, which is the fraction available to exert pharmacological effects and undergo clearance.

As of the current body of scientific literature, no specific studies have been published that investigate the plasma protein binding characteristics of this compound. Consequently, data regarding its binding affinity, the percentage of binding to plasma proteins, and the specific proteins involved are not available. Future research in this area would be necessary to elucidate the pharmacokinetic behavior of this compound.

Evaluation of Toxicological Detectability and Excretion Routes

The detection and quantification of xenobiotics and their metabolites in biological matrices are fundamental to toxicological analysis. These analyses are crucial for clinical and forensic toxicology to determine exposure and understand the substance's fate in the body.

Toxicological Detectability

Specific methods for the toxicological detection of this compound in biological samples such as blood, urine, or hair have not been detailed in published research. However, based on the chemical structure of the compound—a primary amine with a methoxyphenyl group—standard analytical toxicology techniques would likely be applicable for its detection. valpo.edumdpi.com These methods are broadly categorized into screening and confirmatory tests. valpo.edumdpi.com

Screening tests, such as immunoassays, are designed for rapid detection of drug classes. valpo.edumdpi.com However, the specificity of such assays for this compound would be unknown without specific testing. Confirmatory methods offer higher selectivity and sensitivity and are used to verify positive screening results. valpo.edumdpi.com For a compound like this compound, these would likely include:

Gas Chromatography-Mass Spectrometry (GC-MS): A robust technique for the separation and identification of volatile and semi-volatile compounds. valpo.edu Derivatization of the primary amine group might be necessary to improve its chromatographic behavior.

Liquid Chromatography-Mass Spectrometry (LC-MS): This method is highly sensitive and specific, suitable for non-volatile compounds, and often does not require derivatization. valpo.edu It is a common technique for the analysis of novel psychoactive substances and pharmaceuticals in biological fluids. researchgate.net

The following table summarizes general analytical methods used in toxicology that would likely be employed for the detection of this compound.

| Analytical Technique | Principle | Application in Toxicology |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates compounds based on their volatility and interaction with a stationary phase, followed by detection based on their mass-to-charge ratio. | Widely used for the confirmatory analysis of drugs of abuse, including amphetamine-type substances. valpo.edu |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds based on their partitioning between a mobile and a stationary phase, followed by mass spectrometric detection. | A highly sensitive and specific method for quantifying drugs and their metabolites in biological matrices like plasma and urine. valpo.eduresearchgate.net |

| High-Performance Liquid Chromatography (HPLC) | A form of column chromatography used to separate, identify, and quantify components in a mixture. Often coupled with UV or other detectors. | Used for the analysis of pharmaceutical and biological samples. aidic.it |

Excretion Routes

There are no specific studies on the metabolism and excretion of this compound in humans or animals. The excretion of a compound from the body, primarily through urine and feces, depends on its physicochemical properties and metabolic pathways. For a compound of this nature, metabolism in the liver via enzymes such as the cytochrome P450 system would be expected, potentially followed by renal excretion of the parent compound and its metabolites.

A study on the structurally related compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), in rats showed that after oral administration, it was rapidly metabolized into sulfated and glucuronidated conjugates. nih.gov These metabolites, along with the parent compound, were detected in plasma and distributed to various organs, with the highest concentrations found in the kidneys and liver, suggesting a significant role for these organs in its clearance and excretion. nih.gov While HMPA has a different functional group (a carboxylic acid instead of an amine), this study highlights the general metabolic pathways that similar phenolic compounds can undergo. However, direct extrapolation to this compound is not possible, and dedicated studies are required to determine its specific excretion routes.

Structure Activity Relationship Sar and Computational Design

Elucidating Key Structural Features for Biological Activity

The biological activity of phenethylamine (B48288) derivatives is intrinsically linked to their structural components. The core pharmacophore for many monoamine reuptake inhibitors, the likely targets for 3-(3-Methoxyphenyl)propan-1-amine, consists of a protonatable amine and an aromatic ring, connected by an ethyl or propyl linker. wikipedia.org

Key Pharmacophoric Features:

Protonatable Amine: The primary amine group in this compound is a critical feature. At physiological pH, this group is protonated, forming a positively charged ammonium (B1175870) ion. This charged center is crucial for forming a salt bridge with a highly conserved aspartate residue within the binding site of monoamine transporters like the serotonin (B10506) transporter (SERT), dopamine (B1211576) transporter (DAT), and norepinephrine (B1679862) transporter (NET). nih.gov

Aromatic Phenyl Ring: The phenyl ring serves as a key hydrophobic interaction domain, anchoring the molecule within the binding pocket of the target receptor. The pattern of substitution on this ring significantly influences the compound's affinity and selectivity.

Propyl Linker: The three-carbon chain separating the phenyl ring and the amine group provides the appropriate spatial orientation for the key pharmacophoric elements to interact with their respective binding sites on the transporter protein. This linker allows for conformational flexibility, which can be crucial for adopting the optimal binding pose.

Methoxy (B1213986) Group at the 3-Position: The placement of the methoxy group at the meta-position of the phenyl ring is a defining feature that modulates the electronic and steric properties of the molecule. The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, potentially forming interactions with polar residues in the receptor binding site. The position of this group is critical; for instance, studies on other phenethylamines have shown that moving a substituent from the ortho or meta position to the para position can significantly reduce activity. mdpi.com

A general pharmacophore model for selective serotonin reuptake inhibitors (SSRIs) highlights the importance of two hydrophobic centers and a hydrogen bond donor feature. nih.gov In the context of this compound, the phenyl ring and the methoxy group likely contribute to these hydrophobic and hydrogen-bonding interactions, respectively.

Impact of Substituent Effects on Pharmacological Profiles

The nature and position of substituents on the phenyl ring of phenethylamine derivatives are primary determinants of their pharmacological profiles, including their potency and selectivity for different monoamine transporters. wikipedia.org

The methoxy group (-OCH3) at the 3-position of this compound is an electron-donating group, which can influence the electron density of the aromatic ring and its interactions with the target protein. Research on other methoxyphenethylamines has demonstrated a wide range of pharmacological effects, from psychedelic activity to monoamine releasing and reuptake inhibition, depending on the number and position of methoxy groups. wikipedia.org

For instance, in a study of phenethylamine derivatives as dopamine reuptake inhibitors, it was observed that compounds with a methoxy group on the aromatic ring exhibited weaker inhibitory activity compared to unsubstituted or differently substituted analogs. biomolther.orgresearchgate.net This suggests that the methoxy group, while potentially contributing to binding through hydrogen bonding, might also introduce steric hindrance or unfavorable electronic interactions that reduce affinity for certain transporters.

The table below summarizes the general effects of substituents on the pharmacological activity of phenethylamine derivatives, providing a context for understanding the potential impact of the 3-methoxy group.

| Substituent Type | General Effect on Activity | Potential Role of the 3-Methoxy Group |

| Electron-Donating Groups | Can increase or decrease activity depending on position and target. | May enhance binding through hydrogen bond acceptance but could also lead to steric clashes. |

| Electron-Withdrawing Groups | Often increases potency for certain transporters. | Not applicable. |

| Halogens | Can enhance selectivity and potency. | Not applicable. |

| Bulky Groups | May decrease affinity due to steric hindrance. | The methoxy group is of intermediate size and its impact is position-dependent. |

Stereochemical Influences on Efficacy and Selectivity

Chirality plays a crucial role in the interaction of small molecules with biological targets, which are themselves chiral. Although this compound itself is not chiral, the introduction of a substituent on the propyl chain would create a stereocenter, leading to enantiomers with potentially different pharmacological properties.

Studies on related compounds have consistently demonstrated the importance of stereochemistry. For example, the stereoselective synthesis of 1-arylpropan-2-amines has been pursued to obtain optically active compounds with specific therapeutic properties, as different enantiomers can exhibit distinct activities and potencies. nih.gov This stereoselectivity arises from the specific three-dimensional arrangement of atoms in the binding pocket of the target protein, which can accommodate one enantiomer more favorably than the other.

In the broader class of monoamine reuptake inhibitors, stereochemistry is a well-established determinant of efficacy and selectivity. For instance, the S-enantiomer of citalopram (B1669093) (escitalopram) is responsible for the majority of its serotonin reuptake inhibitory activity. This highlights that even subtle differences in the spatial arrangement of functional groups can lead to significant changes in pharmacological response.

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. frontiersin.org For this compound, docking studies would be instrumental in visualizing its binding mode within the monoamine transporters (SERT, DAT, and NET).

Given the high sequence homology between the monoamine transporters, it is likely that this compound would adopt a similar binding orientation in each. Key interactions would likely involve:

An ionic bond between the protonated amine of the ligand and a conserved aspartate residue (Asp98 in SERT, Asp79 in DAT, and Asp75 in NET). nih.gov

Hydrophobic interactions between the phenyl ring and aromatic residues within the binding pocket.

A potential hydrogen bond between the oxygen of the 3-methoxy group and a suitable donor or acceptor residue in the transporter.

Molecular dynamics (MD) simulations can further refine the docked poses and provide insights into the stability of the ligand-receptor complex over time. nih.govrsc.orgfrontiersin.org These simulations can reveal conformational changes in both the ligand and the protein upon binding and help to identify key residues that stabilize the interaction.

Homology Modeling and Target Structure Prediction

The crystal structures of the human monoamine transporters have been challenging to obtain, although structures for the human serotonin transporter (hSERT) and the Drosophila dopamine transporter (dDAT) are now available. frontiersin.orgacs.org In the absence of an experimental structure for a specific target, homology modeling can be used to generate a 3D model based on the known structure of a homologous protein. uit.no

A homology model of the target transporter for this compound would allow for:

Identification of the putative binding site and key interacting residues.

Prediction of the binding affinity and selectivity of the compound.

Rational design of new analogs with improved pharmacological properties.

The table below outlines the key steps in a typical homology modeling workflow.

| Step | Description |

| Template Selection | Identifying a suitable template structure with the highest sequence identity to the target protein. |

| Sequence Alignment | Aligning the amino acid sequence of the target protein with that of the template. |

| Model Building | Generating the 3D coordinates of the target protein based on the template structure. |

| Loop Modeling | Building the regions of the protein that differ between the target and the template, such as loops. |

| Model Refinement and Validation | Optimizing the geometry of the model and assessing its quality using various validation tools. |

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. tandfonline.com These models are valuable tools for predicting the activity of new compounds and for understanding the physicochemical properties that are important for activity.

For a series of phenethylamine derivatives, including analogs of this compound, a QSAR study would involve:

Data Set Selection: A diverse set of compounds with known biological activities (e.g., IC50 values for monoamine transporter inhibition) would be chosen.

Descriptor Calculation: A wide range of molecular descriptors, such as electronic, steric, hydrophobic, and topological properties, would be calculated for each compound.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to develop a mathematical model that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model would be assessed using internal and external validation techniques.

A 3D-QSAR approach, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could provide a more detailed understanding of the steric and electrostatic fields around the molecules that are favorable or unfavorable for activity. These models can generate contour maps that visually represent the regions where modifications to the chemical structure are likely to enhance or diminish biological activity.

The following table lists some common molecular descriptors used in QSAR studies.

| Descriptor Type | Examples |

| Electronic | Dipole moment, partial charges, HOMO/LUMO energies |

| Steric | Molecular weight, volume, surface area, shape indices |

| Hydrophobic | LogP, molar refractivity |

| Topological | Connectivity indices, Wiener index |

| 3D-QSAR | Steric and electrostatic fields (CoMFA), Similarity indices (CoMSIA) |

By applying these computational methodologies, a deeper understanding of the structure-activity landscape of this compound and its analogs can be achieved, guiding the design of new compounds with potentially improved therapeutic profiles.

Advanced Analytical Methodologies and Characterization Techniques

Spectroscopic Techniques for Structural Elucidation (e.g., NMR Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 3-(3-Methoxyphenyl)propan-1-amine. While specific spectra for this exact isomer are not publicly cataloged, the expected proton (¹H) NMR spectrum can be inferred from the analysis of its constituent parts: the 3-methoxyphenyl (B12655295) group and the n-propylamine chain.

In a deuterated solvent like CDCl₃, the ¹H NMR spectrum would exhibit characteristic signals. The methoxy (B1213986) group (-OCH₃) protons would appear as a sharp singlet. The protons on the propyl chain would present as distinct multiplets due to spin-spin coupling. The aromatic protons on the benzene (B151609) ring would show a complex splitting pattern characteristic of a 1,3-disubstituted ring system.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Methoxy (-OCH₃) | ~ 3.8 | Singlet | 3H |

| Aromatic (Ar-H) | ~ 6.7 - 7.2 | Multiplet | 4H |

| Benzylic (-CH₂-Ar) | ~ 2.6 - 2.8 | Triplet | 2H |

| Methylene (B1212753) (-CH₂-CH₂N) | ~ 1.7 - 1.9 | Multiplet (Quintet) | 2H |

| Methylene (-CH₂-NH₂) | ~ 2.7 - 2.9 | Triplet | 2H |

| Amine (-NH₂) | Variable (broad) | Singlet (broad) | 2H |

Note: Predicted values are based on standard chemical shift tables and data from structurally similar compounds. Actual values may vary.

Monitoring the disappearance of the imine proton signal and the appearance of a new methylene proton signal can be used to follow the progress of related synthesis reactions. rsc.org The integration of these peaks provides a ratio of the protons in different chemical environments, confirming the compound's structure. docbrown.info

Mass Spectrometry for Identification and Quantification (e.g., High-Resolution Mass Spectrometry, LC-MS)

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound, confirming its identity. The compound has a molecular formula of C₁₀H₁₅NO and a molecular weight of approximately 165.23 g/mol . evitachem.comscbt.com

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at an m/z of 165. A small M+1 peak at m/z 166 may also be visible due to the natural abundance of the ¹³C isotope. docbrown.info High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, further confirming its elemental composition.

Common fragmentation patterns for this molecule would involve cleavage of the propyl chain and loss of the methoxy group.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Possible Fragment | Fragment Lost |

| 165 | [C₁₀H₁₅NO]⁺ | - (Molecular Ion) |

| 150 | [C₉H₁₂NO]⁺ | •CH₃ (from OCH₃) |

| 134 | [C₉H₁₂N]⁺ | •OCH₃ |

| 121 | [C₈H₉O]⁺ | •CH₂CH₂NH₂ |

| 91 | [C₇H₇]⁺ | •CH₂CH(CH₃)NH₂ |

| 44 | [C₂H₆N]⁺ | •C₈H₉O |

The coupling of liquid chromatography with mass spectrometry (LC-MS) is a powerful technique for both identifying and quantifying the compound in complex mixtures. nih.gov This is particularly useful for analyzing biological samples where the compound may be present at very low concentrations.

Chromatographic Separations (e.g., HPLC, Preparative Chromatography)

Chromatographic techniques are essential for the purification and analysis of this compound. High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of the compound. A typical method would employ a reversed-phase column, such as a C18 column. epa.gov

Table 3: Example HPLC Method Parameters for Analysis

| Parameter | Condition |

| Column | Reversed-Phase C18, e.g., Phenomenex Luna® 3 µm C18(2) epa.gov |

| Mobile Phase | Gradient of Acetonitrile (B52724) and Water (with additives like formic acid or acetic acid) |

| Flow Rate | ~ 1.0 mL/min |

| Detection | UV at 254 nm and 280 nm protocols.io or Mass Spectrometry (LC-MS) |

| Column Temperature | Ambient or controlled (e.g., 40°C) |

Preparative chromatography, which uses larger columns and higher flow rates, can be employed to purify larger quantities of the compound. rsc.org Column chromatography using silica (B1680970) gel with a solvent system like hexane/ethyl acetate (B1210297) is also a common method for purification after synthesis. rsc.org

Applications in Pharmacokinetic Study Design

While specific pharmacokinetic studies on this compound are not widely published, the design of such a study can be inferred from research on structurally related compounds like 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA). elsevierpure.comnih.gov A pharmacokinetic study for this compound would aim to understand its absorption, distribution, metabolism, and excretion (ADME).

Such a study would typically involve:

Administration: Administering a precise amount of the compound to animal models, such as Sprague-Dawley rats. elsevierpure.comnih.gov

Sample Collection: Collecting blood, urine, and tissue samples at various time points.

Metabolite Identification: The primary metabolic pathways for this compound would likely involve N-acetylation, deamination, and O-demethylation of the methoxy group, followed by conjugation reactions like glucuronidation and sulfation. elsevierpure.comnih.gov

Quantification: Using a validated analytical method, likely LC-MS/MS, to measure the concentrations of the parent compound and its metabolites in the collected samples. elsevierpure.comnih.gov

Data Analysis: Calculating key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), half-life (t½), and bioavailability.

The results would reveal how quickly the compound is absorbed, where it distributes in the body, how it is metabolized and eliminated, which is crucial information for any potential therapeutic development. elsevierpure.comnih.gov

Development of Analytical Methods for Biological Matrices

Developing a reliable method to measure this compound in biological matrices like plasma or urine is critical for pharmacokinetic and biomonitoring studies. nih.gov The primary challenge is the "matrix effect," where other components in the sample can interfere with the analysis, often causing ion suppression or enhancement in LC-MS. nih.gov